5,8-Quinolinediol

描述

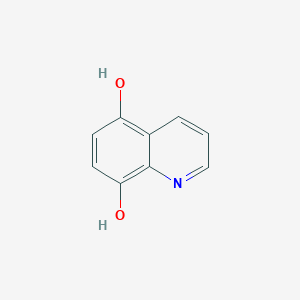

Structure

3D Structure

属性

IUPAC Name |

quinoline-5,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLZWWDWBRMCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483310, DTXSID80879695 | |

| Record name | 5,8-Quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOLINE58DIHYDROXY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20947-39-1 | |

| Record name | 5,8-Quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Quinolinediol and Its Derivatives

Direct Synthesis of the 5,8-Quinolinediol Core

The fundamental this compound structure serves as a scaffold for more complex molecules. Its preparation typically involves multi-step sequences starting from readily available precursors.

While specific "classical" routes solely focused on this compound are less detailed in the readily accessible literature compared to its derivatives, the preparation of related quinoline (B57606) systems often relies on established cyclization reactions. For instance, the Skraup synthesis is a well-known method for quinoline ring formation, typically involving the reaction of an aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent chemicalbook.com. Modifications of such foundational methods likely underpin early approaches to quinoline derivatives, including those that could be adapted for this compound.

More detailed multi-step synthetic sequences for this compound and its related dione (B5365651) form have been reported. For example, derivatives of 5,8-quinolinedione (B78156), which can be readily reduced to the corresponding diols, are commonly synthesized from 8-hydroxyquinoline (B1678124) mdpi.com. These pathways often involve oxidation and halogenation steps to introduce reactive sites, followed by further transformations to achieve the desired quinoline-5,8-dione or related structures mdpi.com. The preparation of this compound itself has been described in studies focusing on quinoline photochemistry, indicating its formation as part of broader synthetic investigations oup.comresearchgate.net.

Derivatization Strategies for this compound

The functionalization of the this compound core allows for the creation of diverse analogs with tailored properties. Key strategies include regioselective functionalization and specific reaction types like photo-Friedel-Crafts acylation.

The hydroxyl groups in the quinolinediol ring activate it towards electrophilic aromatic substitution, with positions 5 and 8 being particularly favored due to the stability of the resulting cationic intermediates, which preserve the aromaticity of the pyridine (B92270) ring quimicaorganica.orgquora.com.

Furthermore, reactions involving 5,8-quinolinedione derivatives (precursors to the diols) with nucleophiles demonstrate controlled regioselectivity. Treatment with amines, alcohols, or thiols can lead to mono- or disubstituted products. The choice of solvent significantly influences the site of substitution: aprotic solvents like THF or DMF tend to favor substitution at the C-7 position, while protic solvents such as water or ethanol (B145695) promote substitution at the C-6 position. The addition of catalysts like CeCl₃ or NiCl₂ can further enhance the selectivity for 6-amino derivatives mdpi.com.

A significant method for derivatizing the quinoline-5,8-dione scaffold involves photo-Friedel–Crafts acylation. This photochemical reaction, often carried out using sunlight, allows for the direct introduction of acyl groups onto the quinoline ring, typically at the C-6 position, to yield 6-acyl-5,8-quinolinediols mdpi.comjcu.edu.aumolaid.commolaid.comutrgv.edu. The reaction involves the irradiation of quinoline-5,8-dione in the presence of various aldehydes. This versatile photoreaction, first discovered in the late 19th century, has been revisited and refined for the synthesis of functionalized quinoline derivatives mdpi.com.

Table 1: Examples of Photo-Friedel–Crafts Acylation Products

| Aldehyde Used | Resulting 6-Acyl-5,8-quinolinediol | Typical Conditions | Yield Range (Related Naphthoquinones) |

| Butyraldehyde | 6-Butyryl-5,8-quinolinediol | Irradiation with sunlight | 22–57% |

| Benzaldehyde | 6-Benzoyl-5,8-quinolinediol | Irradiation with sunlight | 22–57% |

| 4-Methylbenzaldehyde | 6-(4-methylbenzoyl)-5,8-quinolinediol | Irradiation with sunlight | Moderate to good |

| Isobutyraldehyde | 6-(2-methylpropanoyl)-5,8-quinolinediol | Irradiation with sunlight | Moderate to good |

Note: Yields for specific quinoline-5,8-dione acylations may vary and are often described as moderate to good.

Beyond acylation, a range of substituted analogs can be prepared through various synthetic strategies. Nucleophilic substitution reactions on halogenated 5,8-quinolinedione precursors are a common route to introduce diverse functionalities, including amino, alkoxy, and thioether groups, with regioselectivity controlled by reaction conditions as described above mdpi.com. Furthermore, research has explored the synthesis of hybrid molecules incorporating the 5,8-quinolinedione scaffold with other chemical entities, such as terminal alkynes, to explore novel biological activities mdpi.com. Studies on related quinoline derivatives also highlight the potential for functionalization at various positions, underscoring the versatility of the quinoline core in medicinal chemistry bsu.edumdpi.com.

Table 2: Nucleophilic Substitution on 5,8-Quinolinedione Derivatives

| Starting Material | Nucleophile | Solvent (Favored Substitution) | Product Type | Reference |

| 5,8-Quinolinedione | Amines | THF, DMF (C-7); H₂O, EtOH (C-6) | 6- or 7-Amino-5,8-quinolinediones | mdpi.com |

| 5,8-Quinolinedione | Alcohols | Varies | Alkoxy-substituted 5,8-quinolinediones | mdpi.com |

| 5,8-Quinolinedione | Thiols | Varies | Thio-substituted 5,8-quinolinediones | mdpi.com |

| 6,7-Dihalogen-5,8-quinolinediones | Amines | Varies | Substituted 5,8-quinolinediones | mdpi.com |

| Quinoline-5,8-dione | Terminal Alkynes | Varies | Hybrid 5,8-quinolinedione derivatives | mdpi.com |

Compound Name Table:

| Common Name | IUPAC Name (or related) | CAS Number (if specified) |

| This compound | 5,8-Dihydroxyquinoline | Not explicitly stated in results |

| Quinoline-5,8-dione | - | Not explicitly stated in results |

| 6-Acyl-5,8-quinolinediols | - | Varies (e.g., 1436431-01-4 for 6-(4-methylbenzoyl) derivative) |

| 8-Hydroxyquinoline | - | 148-24-3 |

Spectroscopic Characterization and Structural Elucidation of 5,8 Quinolinediol

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5,8-Quinolinediol is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups and the quinoline (B57606) core. The presence of two hydroxyl groups significantly influences the spectrum, particularly in the high-frequency region.

A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The breadth of this peak is indicative of intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range.

The fingerprint region of the spectrum contains a wealth of structural information. Vibrations associated with the quinoline ring, including C=C and C=N stretching, are predicted to occur between 1600 cm⁻¹ and 1400 cm⁻¹. The C-O stretching vibrations of the phenolic hydroxyl groups would likely be observed in the 1275-1200 cm⁻¹ range. mdpi.com In-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic rings would also contribute to the complexity of this region. For comparison, in 5,8-quinolinedione (B78156) derivatives, C-H stretching vibrations are observed in the 3087–2852 cm⁻¹ range. mdpi.com

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500-3200 (broad) | O-H stretching (intermolecular H-bonding) |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1400 | Aromatic C=C and C=N stretching |

| 1275-1200 | Phenolic C-O stretching |

| Below 1000 | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings are expected to resonate in the downfield region, typically between δ 6.0 and 9.0 ppm. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing nitrogen atom in the quinoline ring. The protons of the hydroxyl groups would likely appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons bearing the hydroxyl groups (C5 and C8) are expected to be significantly shielded compared to their counterparts in unsubstituted quinoline, resonating at higher field. The chemical shifts of the other aromatic carbons will also be modulated by the substituent effects of the hydroxyl groups. Generally, protons on a phenyl ring are expected to yield NMR signals in the 6–8 ppm range in the ¹H NMR spectrum. tsijournals.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.5-8.8 | C2: ~145-150 |

| H3 | ~7.2-7.5 | C3: ~120-125 |

| H4 | ~8.0-8.3 | C4: ~135-140 |

| H6 | ~6.8-7.1 | C4a: ~125-130 |

| H7 | ~6.7-7.0 | C5: ~140-145 |

| 5-OH | Variable (broad) | C6: ~110-115 |

| 8-OH | Variable (broad) | C7: ~105-110 |

| C8: ~150-155 | ||

| C8a: ~130-135 |

Electronic Absorption Spectroscopy (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands characteristic of the quinoline chromophore, which are influenced by the two hydroxyl groups acting as auxochromes. These hydroxyl groups can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Typically, quinoline derivatives show multiple absorption bands in the UV-Vis region corresponding to π-π* and n-π* transitions. For instance, 5,7-dibromo-8-hydroxy quinoline shows absorption bands around 330 nm, 240 nm, and 200 nm in ethanol (B145695). asianpubs.org The position and intensity of these bands for this compound can be sensitive to the polarity of the solvent, with polar solvents often causing further shifts in the absorption maxima. asianpubs.orgasianpubs.org

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Polar Solvent

| Predicted λmax (nm) | Electronic Transition |

| ~320-340 | π-π |

| ~240-260 | π-π |

| ~200-220 | π-π* |

Mass Spectrometric Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₇NO₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (161.16 g/mol ).

The fragmentation of the molecular ion would likely proceed through pathways characteristic of quinoline and phenol (B47542) derivatives. Plausible fragmentation patterns could include the loss of a hydrogen atom, a hydroxyl radical, or carbon monoxide (CO) from the hydroxylated ring. The cleavage of the quinoline ring system could also lead to the formation of smaller charged fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 144 | [M-OH]⁺ |

| 133 | [M-CO]⁺ |

| 105 | [M-2CO]⁺ or [C₇H₅N]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Table 5: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C-C (aromatic): ~1.36-1.42, C-N: ~1.32-1.37, C-O: ~1.36 |

| Key Bond Angles (°) | C-C-C (in rings): ~118-122, C-N-C: ~117 |

| Intermolecular Interactions | O-H···N or O-H···O hydrogen bonding |

Computational and Theoretical Investigations of 5,8 Quinolinediol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that allows for the calculation of the electronic structure of many-body systems, particularly in chemistry. It is instrumental in predicting molecular properties and has been applied to various quinoline (B57606) derivatives, including those related to 5,8-Quinolinediol.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule (molecular geometry) and to map the distribution of electrons within the molecule, which dictates its electronic structure. Studies involving quinoline derivatives, such as those related to 5,8-quinolinedione (B78156) and its conversion to ortho-quinone ligands, have utilized DFT and Time-Dependent DFT (TD-DFT) to analyze electronic structures and proposed reaction mechanisms dntb.gov.uaresearchgate.net. For instance, TD-DFT calculations have been used to investigate the electronic properties of dichloro-5,8-quinolinedione derivatives, providing insights into their electronic transitions researchgate.net.

DFT methods are also crucial for simulating and interpreting spectroscopic data, such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. By calculating vibrational frequencies, electronic transitions, and chemical shifts, DFT results can be directly compared with experimental spectra, aiding in the confirmation of molecular structures and the identification of functional groups and bonding environments researchgate.netresearchgate.netsci-hub.se. For example, DFT investigations have been performed on cocrystals involving quinoline derivatives to assign vibrational modes and analyze spectral shifts attributed to hydrogen bonding and cocrystal formation sci-hub.se. Similarly, DFT calculations on various hydroxyquinoline derivatives have been used to obtain spectroscopic properties that are then compared with experimental findings researchgate.netresearchgate.net. The analysis of molecular orbitals, including HOMO and LUMO, calculated via DFT, can also provide insights into electronic transitions and charge transfer phenomena within the molecule researchgate.netresearchgate.net.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. This theory is a powerful tool for predicting chemical reactivity and elucidating reaction mechanisms.

FMO theory is extensively used to understand reaction pathways and identify reactive sites within a molecule. For quinoline derivatives, FMO analysis has been employed to speculate on cleavage pathways during degradation processes, with specific mention of 2,8-quinolinediol (B32275) as a hydroxylation product in such degradation pathways rsc.orgresearchgate.net. The theory posits that the HOMO-LUMO interactions are dominant in determining reaction outcomes, such as regioselectivity and stereoselectivity in various organic reactions, including cycloadditions wikipedia.orgucsb.edu. By analyzing the energy levels and spatial distribution of HOMO and LUMO orbitals, researchers can predict which parts of a molecule are most likely to participate in chemical transformations ucsb.edu. Studies related to 5,8-quinolinedione derivatives have also involved the proposal of reaction mechanisms, where computational insights, including DFT, play a role dntb.gov.ua. The localization of HOMO orbitals on specific parts of the molecule, such as aromatic rings and functional groups, can indicate potential sites of electrophilic or nucleophilic attack researchgate.netucsb.edu.

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods, including DFT, are also applied to investigate the thermodynamic stability and kinetic aspects of chemical processes involving quinolinediol compounds.

Thermodynamic studies can involve calculating formation energies, enthalpies, and entropies to assess the relative stability of different molecular configurations or reaction products. For instance, DFT has been used to predict vacancy formation energies in materials containing quinolinediol units, which are relevant for understanding ionic conductivity in electrochemical devices acs.org.

Kinetic studies often focus on determining activation energies for specific reactions or understanding reaction rates. Computational methods can model transition states and reaction barriers, providing insights into the speed and feasibility of chemical transformations. For example, studies on the hydroxylation and subsequent oxidation of quinolinediols have reported rapid reaction times under specific conditions mdpi.com. While specific kinetic parameters for this compound are not detailed in the provided snippets, the application of computational methods to study reaction mechanisms and intermediate transformations in related systems demonstrates the utility of these approaches dntb.gov.ua.

Compound List

Coordination Chemistry of 5,8 Quinolinediol and Its Metal Complexes

Ligand Properties of 5,8-Quinolinediol

The chelating ability of this compound is rooted in its molecular structure, which facilitates the formation of stable, cyclic structures with metal ions.

Like its parent compound, 8-hydroxyquinoline (B1678124), this compound primarily functions as a bidentate ligand. researchgate.net Chelation typically occurs through the deprotonation of the hydroxyl group at the 8-position and coordination of the lone pair of electrons from the heterocyclic nitrogen atom to a metal center. nih.govresearchgate.net This forms a stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinolinate complexes.

Table 1: Metal Binding Characteristics of 5-Substituted 8-Hydroxyquinoline Derivatives

| Ligand Derivative | Metal Ion(s) | Observed Stoichiometry (M:L) | Relative Binding Affinity Order |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | Co(II), Ni(II) | 1:2 | - |

| 5-Nitro-8-HQ-Proline Hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | 1:1, 1:2 (1:3 with Fe) | Cu(II) > Zn(II) > Fe(II) > Fe(III) nih.govnih.gov |

| 8-Hydroxyquinoline-5-sulfonate | Al(III) | 1:1, 1:2, 1:3 | - |

| This compound (Expected) | Transition Metals | Likely 1:1, 1:2 | Affinity influenced by electron-donating 5-OH group |

The positioning of the hydroxyl groups is critical to the ligand's function. The 8-hydroxyl group, due to its proximity to the quinolinic nitrogen, is essential for the primary N,O-bidentate chelation that defines this class of ligands. nih.gov The deprotonation of this group is a key step in the formation of stable metal complexes. researchgate.net

The hydroxyl group at the 5-position primarily exerts an electronic influence on the aromatic system. As an electron-donating group, it modifies the charge distribution and energy levels of the ligand's molecular orbitals. This can impact the metal-ligand bond strength and the redox properties of the resulting complexes. mdpi.com Furthermore, hydroxyl groups on ligands can participate in forming a network of hydrogen bonds with second-sphere water molecules. mdpi.com This interaction with the solvent can affect the solubility and stability of the metal complexes in aqueous environments.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is well-established, typically involving straightforward reaction pathways and standard characterization techniques.

Transition metal complexes of 8-hydroxyquinoline derivatives are generally prepared by reacting the ligand with a suitable metal salt in a common solvent. The synthesis typically involves dissolving the this compound ligand in a solvent such as ethanol (B145695), methanol, or a mixture including DMSO or DMF for better solubility. scirp.org An aqueous or alcoholic solution of a metal salt (e.g., chloride, acetate, or sulfate) is then added to the ligand solution. The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation of the metal complex, which can then be isolated by filtration, washed, and dried. researchgate.net For example, complexes of Co(II), Ni(II), and Cu(II) with 8-hydroxyquinoline have been synthesized by mixing the metal salt and ligand in a 1:2 molar ratio. scirp.orgscirp.org

The characterization of newly synthesized metal complexes is crucial for confirming their structure and coordination. Several spectroscopic and analytical techniques are employed for this purpose.

Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A notable change is the shift in the C-O stretching frequency of the phenolic group, indicating the formation of a metal-oxygen bond. Changes in the vibrations associated with the C=N bond within the quinoline (B57606) ring also provide evidence of coordination through the nitrogen atom. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for confirming complex formation and for determining the stoichiometry of the complex in solution, often using methods like Job's plot of continuous variation. researchgate.net The electronic spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as charge-transfer bands between the metal and the ligand. These spectra differ significantly from that of the free ligand, confirming coordination. scirp.org

Stoichiometry Determination: Conductometric and spectrophotometric titrations are commonly used to establish the metal-to-ligand ratio in the complexes. For many divalent transition metals, a 1:2 metal-to-ligand (ML2) stoichiometry is common, resulting in octahedral or square planar geometries. researchgate.netscirp.org

Electrochemical and Redox Properties of this compound Metal Complexes

The 8-hydroxyquinoline scaffold is redox-active, and this property is conferred upon its metal complexes. The electrochemical behavior can be tuned by both the choice of the central metal ion and the substituents on the quinoline ring. wustl.edunih.gov

The redox properties of these complexes are typically investigated using cyclic voltammetry (CV). mdpi.comnih.gov This technique provides information on the formal reduction potentials (E'1/2) of the metal-centered or ligand-centered redox processes. The substituent on the quinoline ring has a profound impact on these potentials. For example, an electron-withdrawing group like a nitro group at the 5-position makes the complex harder to oxidize (more positive redox potential) compared to the unsubstituted 8-hydroxyquinoline complex. mdpi.com

Conversely, the 5-hydroxyl group in this compound is electron-donating. This property is expected to make the ligand and its metal complexes easier to oxidize, resulting in a shift of the redox potentials to less positive (or more negative) values compared to unsubstituted 8-HQ complexes. This tuning of the redox potential is critical for applications in catalysis and materials science. chemrxiv.org

Table 2: Influence of Ring Substituent on Redox Potential of Iron Complexes

| Ligand | Metal Redox Couple | Formal Potential (E'1/2 vs. NHE) | Effect of Substituent |

|---|---|---|---|

| 8-Hydroxyquinoline | Fe(III)/Fe(II) | -323 mV | Reference |

| 5-Nitro-8-HQ-Proline Hybrid | Fe(III)/Fe(II) | +215 mV mdpi.com | Electron-withdrawing group; stabilizes Fe(II), making oxidation harder. |

| This compound (Expected) | Fe(III)/Fe(II) | < -323 mV | Electron-donating group; expected to stabilize Fe(III), making oxidation easier. |

Coordination-Assisted Transformations Involving Quinolinediol Scaffolds

The coordination of this compound to a metal center can significantly alter the electron density and reactivity of the quinoline scaffold, paving the way for a variety of chemical transformations. While the direct catalytic applications of this compound metal complexes are not extensively documented in scientific literature, the principles of coordination-assisted transformations, as seen in related quinoline compounds, provide a framework for understanding their potential. The chelation of a metal ion to the nitrogen and one or both hydroxyl groups of the this compound ligand can activate the molecule for subsequent reactions. This activation can manifest in several ways, including facilitating oxidation, reduction, or functionalization of the quinoline ring.

The electronic properties of the metal center play a crucial role in dictating the course of these transformations. For instance, coordination to an electron-deficient metal center can render the quinoline ring more susceptible to nucleophilic attack. Conversely, coordination to an electron-rich metal center might facilitate oxidative addition reactions. The geometry of the resulting complex also influences the steric accessibility of different sites on the quinolinediol scaffold, thereby directing the regioselectivity of the transformation.

Research on the closely related 8-hydroxyquinoline and its derivatives has demonstrated a wide range of metal-catalyzed reactions. These include oxidation, hydrogenation, and various coupling reactions. By analogy, it is plausible that this compound complexes could participate in similar transformations. For example, the diol functionality in this compound could be a target for oxidation to the corresponding quinone, a transformation that can be catalyzed by metal complexes.

One notable example in the broader quinoline family is the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. researchgate.netrsc.org While this is a transformation of a related quinoline scaffold rather than a reaction catalyzed by a quinolinediol complex, it highlights the susceptibility of the quinoline ring system to metal-assisted oxidation.

Furthermore, the hydrogenation of the quinoline ring is another area where coordination-assisted transformations are prominent. Various transition metal complexes have been shown to effectively catalyze the reduction of the pyridine (B92270) ring of quinoline and its derivatives. researchgate.netnih.gov For instance, cobalt-amido cooperative catalysis has been utilized for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov While specific studies employing this compound as a ligand in such reactions are scarce, the fundamental principles suggest that its metal complexes could exhibit catalytic activity in hydrogenation processes. The electronic modulation of the quinoline ring upon coordination could facilitate hydride transfer or dihydrogen activation, key steps in many hydrogenation mechanisms.

The table below outlines potential coordination-assisted transformations involving quinolinediol scaffolds, based on the known reactivity of related quinoline compounds and general principles of organometallic catalysis. Due to the limited specific research on this compound, this table presents hypothetical or analogous transformations rather than a compilation of reported experimental data.

| Transformation Type | Potential Substrate | Hypothetical Catalyst (Metal-5,8-quinolinediol Complex) | Expected Product | Potential Role of Coordination |

|---|---|---|---|---|

| Oxidation | This compound | Fe(III)- or Mn(III)-5,8-quinolinediol complex | Quinoline-5,8-dione | Activation of the diol for oxidation by the metal center. |

| Hydrogenation | Unsaturated bond within a substrate | Rh(I)- or Ru(II)-5,8-quinolinediol complex | Saturated product | Activation of H2 and coordination of the substrate to the metal center. |

| Cross-Coupling (e.g., Suzuki, Heck) | Halo-substituted this compound and a coupling partner | Pd(0)- or Ni(0)-5,8-quinolinediol complex | Functionalized this compound | Facilitation of oxidative addition and reductive elimination steps. |

| Hydroformylation | Alkene | Co(0)- or Rh(I)-5,8-quinolinediol complex | Aldehyde | Template effect, bringing the alkene and CO into proximity for reaction. |

It is important to emphasize that the field of coordination-assisted transformations involving this compound scaffolds is an emerging area of research. The examples and potential applications discussed here are largely based on analogies with more extensively studied quinoline derivatives. Future research is needed to fully explore and validate the catalytic potential of this compound metal complexes in a variety of organic transformations.

Mechanistic Biological Activity Studies of 5,8 Quinolinediol and Its Derivatives in Vitro Focus

Enzyme Inhibition Profiles (In Vitro)

Studies have investigated the capacity of 5,8-Quinolinediol derivatives to inhibit key enzymes involved in cellular regulation and detoxification.

Inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) (In Vitro)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress and is implicated in the activation or detoxification of various compounds. Derivatives based on the 5,8-quinolinedione (B78156) scaffold have shown significant potential as NQO1 inhibitors. Research has confirmed that the 5,8-quinolinedione moiety is essential for interaction with the NQO1 enzyme nih.govnih.gov. Molecular docking studies have revealed that this moiety interacts deeply within the hydrophobic matrix of the NQO1 active site, specifically near aromatic residues such as Trp105, Phe178, Tyr126, and Tyr128 nih.govnih.gov.

Novel amino-quinoline-5,8-dione derivatives have demonstrated competitive NQO1 inhibitory effects. Compounds like 6d and 7d, which feature amino fragments at the C6 or C7 positions, exhibited NQO1-dependent cytotoxicity and inhibitory effects with IC50 values for antiproliferative activity ranging from 0.59 to 1.52 µM in drug-sensitive and multidrug-resistant cell lines nih.govnih.gov. The introduction of aromatic moieties onto the 5,8-quinolinedione molecule generally increased binding affinity compared to less substituted analogs, such as 6,7-dichloro-5,8-quinolinedione nih.gov.

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Compound Name/Class | Target Enzyme | In Vitro Activity (IC50) | Notes | Citation(s) |

| Amino-quinoline-5,8-dione derivatives (e.g., 6d, 7d) | NQO1 | 0.59–1.52 µM | NQO1-dependent cytotoxicity and competitive inhibition | nih.govnih.gov |

| Quinoline-5,8-quinones | Cdc25B | ~2 µM | Inhibition of HeLa cell growth | nih.gov |

| 6-isomer of 5,8-quinolinedione derivatives (e.g., 6b) | CDC25 | 0.44–0.59 µM | Potent antiproliferative activity against colorectal cancer cells (HCT116, DLD1) | nih.gov |

Cdc25B Protein Phosphatase Inhibition (In Vitro)

The Cdc25B protein phosphatase is a significant target for therapeutic intervention due to its role in regulating cell cycle progression and its elevated levels in many human tumors. Quinoline-5,8-quinones have emerged as potent inhibitors of Cdc25B. In vitro studies have shown that these compounds exhibit selectivity, with recombinant human Cdc25B being approximately five-fold more sensitive to inhibition than recombinant human PTP1B nih.gov. Specific derivatives, such as the 6-isomer of 5,8-quinolinedione derivatives, have demonstrated potent activity against CDC25, with compound 6b showing IC50 values of 0.59 µM against DLD1 cells and 0.44 µM against HCT116 cells nih.gov. These compounds also interfere with cell cycle regulation, for instance, by inhibiting CDK1 dephosphorylation nih.gov.

Cellular Mechanisms of Action in In Vitro Model Systems

The biological effects of this compound and its derivatives extend to cellular processes such as proliferation, apoptosis, and the generation of reactive oxygen species (ROS).

In Vitro Modulation of Cell Proliferation and Apoptosis Induction

A range of this compound derivatives have demonstrated significant modulation of cell proliferation and induction of apoptosis in various cancer cell lines in vitro. For example, certain quinoline-5,8-quinones were found to inhibit HeLa cell growth with IC50 values around 2 µM nih.gov. Amino-quinoline-5,8-dione derivatives, such as compound 7d, have shown potent antiproliferative effects and were observed to selectively inhibit cancer cell proliferation in vitro without affecting non-tumor liver cells. Furthermore, compound 7d was shown to significantly trigger apoptosis in HeLaS3 cells by modulating key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3 in a dose-dependent manner nih.govnih.gov.

Other related compounds, like the organometallic Ru(II)-arene complexes incorporating quinolinol ligands, also exhibit potent cytotoxicity. Complex 2, for instance, demonstrated a remarkable IC50 value of 0.89 ± 0.62 µM against HeLa cancer cells and induced apoptosis through mechanisms involving telomerase inhibition and mitochondrial dysfunction nih.gov. The compound 3-Phenyl-2,4-quinolinediol has been shown to exhibit antiproliferative activity against cancer cell lines, with IC50 values as low as 0.32 µM against COLO205 cells. Mechanistically, it affects cell cycle regulation by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1), leading to G2/M phase arrest in cancer cells vulcanchem.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their biological activities in laboratory settings. Research in this area primarily focuses on the 5,8-quinolinedione scaffold, investigating how various substituents at different positions of the quinoline (B57606) ring affect properties such as cytotoxicity against cancer cell lines and enzyme inhibition.

Core Scaffold Significance

The 5,8-quinolinedione moiety itself has been identified as essential for biological activity. Specifically, this core structure is responsible for the interaction with enzymes like NAD(P)H:Quinone oxidoreductase 1 (NQO1) nih.govnih.gov. This fundamental interaction underscores the importance of maintaining the quinolinedione framework when designing new derivatives.

Substituent Effects on Cytotoxicity and Enzyme Inhibition

SAR studies have revealed that strategic modifications to the 5,8-quinolinedione scaffold can significantly enhance or alter biological effects.

Substitutions at the C-6 and C-7 Positions:

The introduction of alkoxy groups at the C-6 position has been shown to increase cytotoxic activity against specific cancer cell lines, such as MDA-MB-231 nih.govnih.gov. Further elongation of these alkoxy chains has demonstrated a corresponding increase in activity against other cell lines, like SNB-19 nih.govnih.gov.

Incorporating aromatic moieties into the 5,8-quinolinedione molecule generally leads to an enhanced binding affinity to targets like NQO1 nih.gov.

Many synthesized mono- and dialkoxy derivatives of 5,8-quinolinedione have exhibited higher cytotoxicity compared to their parent compounds, such as 6,7-dichloro-5,8-quinolinedione, and even reference agents like cisplatin (B142131) nih.gov.

Substitutions at the Pyridine (B92270) Ring (C-2, C-3, C-4):

Specific Derivative Activities:

An acyclic derivative, identified as compound 73, demonstrated cytotoxic activity against the C-32 cell line with an IC50 of 3.1 µM and against the SNB-19 cell line with an IC50 of 2.4 µM. Notably, this compound did not exhibit cytotoxic activity against normal fibroblast cells, indicating a degree of selectivity nih.gov.

An enediyne derivative (compound 74) was found to be approximately four times more cytotoxic than compound 73 against the MDA-MB-231 cell line nih.gov.

In another study, specific derivatives were found to inhibit HeLa cell growth with IC50 values around 2 µM nih.gov.

Data Table: Structure-Activity Relationship of 5,8-Quinolinedione Derivatives

Advanced Materials and Supramolecular Chemistry Involving Quinolinediols

Development of Quinolinediol-Modified Electrode Materials for Energy Storage

While direct research on 5,8-Quinolinediol-modified electrode materials for energy storage is not explicitly detailed in the provided snippets, related compounds and processes offer context. The broader class of quinoline (B57606) derivatives has been investigated for their electrochemical properties. For instance, quinoline itself is a subject of study in advanced oxidation processes for water treatment, where its degradation pathways can involve the formation of hydroxylated species like 5,8-dihydroxyquinoline iwaponline.comresearchgate.net. This suggests that quinoline-based structures can undergo redox transformations, a property crucial for energy storage applications.

Furthermore, research into materials for electrochemical energy storage often involves modifying carbon-based electrodes with redox-active organic molecules. While specific data for this compound in this context is scarce, the general interest in heterocyclic compounds with tunable electrochemical properties indicates a potential avenue for future research. Studies on quinoline degradation mechanisms highlight the formation of 5,8-dihydroxyquinoline through hydroxyl radical attack on quinoline iwaponline.comresearchgate.net. This indicates that the quinoline scaffold can be functionalized electrochemically or through oxidation to create species with altered redox potentials.

Supramolecular Assemblies and Self-Assembly Processes

The hydroxyl groups and the nitrogen atom in the quinoline ring of this compound provide sites for various intermolecular interactions, making it amenable to supramolecular assembly and self-assembly processes. While specific studies detailing the self-assembly of this compound are not extensively presented, the chemical structure suggests potential for hydrogen bonding and π-π stacking interactions.

Research into quinoline derivatives has explored their synthesis and structural properties. For example, the synthesis of diethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is described, indicating that functionalized quinolinediols can be prepared thieme-connect.deresearchgate.net. Such functionalized molecules often exhibit unique self-assembly behaviors driven by their specific substituents and the inherent properties of the quinoline core. The ability of quinoline derivatives to form complexes with metal ions, due to the basicity of the nitrogen atom and the presence of hydroxyl groups, also points towards their potential in constructing coordination polymers or metal-organic frameworks, which are classes of materials formed through self-assembly thieme-connect.de.

Design of Chromophores and Fluorophores Based on Quinolinediol Scaffolds

The quinoline scaffold, particularly when functionalized with hydroxyl groups, can serve as a basis for designing chromophores and fluorophores due to its conjugated π-electron system. The hydroxyl groups can influence the electronic properties and potentially participate in excited-state proton transfer or hydrogen bonding, which are key mechanisms in fluorescence.

Research has shown that functionalized 8-hydroxyquinoline (B1678124) derivatives can exhibit luminescence. For instance, complexes derived from 5-chloro-8-hydroxyquinoline (B194070) have shown luminescence, with quantum yield values reported for some related complexes researchgate.net. These findings suggest that modifications to the 8-hydroxyquinoline structure, such as the addition of hydroxyl groups at the 5-position to form this compound, could lead to molecules with tunable photophysical properties. The literature also mentions the formation of 5,8-dihydroxyquinoline as an intermediate in the degradation of quinoline, implying its existence and potential for further study in photochemistry iwaponline.comresearchgate.netresearchgate.netresearchgate.net. While direct data on this compound as a designed chromophore is limited in the provided snippets, the general trend in quinoline chemistry indicates its potential as a versatile scaffold for optoelectronic applications.

Compound Name List:

this compound (also known as 5,8-dihydroxyquinoline)

Quinoline

Diethyl 5,8-Dihydroxyquinoline-6,7-dicarboxylate

5-chloro-8-hydroxyquinoline

8-hydroxyquinoline

5,8-quinolinequinone

6-chloro-5,8-dihydroxyquinoline

6-chloro-5,8-quinolinequinone

7-chloro-5,8-quinolinequinone

5,8-dihydroxyisoquinoline

5,9-dihydroxy-7H-cyclohepta[b]- and -[c]pyridine derivatives

Environmental Chemistry and Biogeochemical Fate of 5,8 Quinolinediol

Degradation Pathways in Environmental Systems

The biodegradation of quinoline (B57606), the parent compound of 5,8-Quinolinediol, has been the subject of numerous studies. These investigations have revealed that microbial degradation is a key process in the environmental breakdown of these compounds. The initial step in the aerobic and anaerobic degradation of quinoline is typically hydroxylation, a process that introduces one or more hydroxyl groups onto the quinoline molecule. nih.govusgs.gov This initial enzymatic attack makes the stable quinoline ring more susceptible to subsequent cleavage and further degradation.

Hydroxylation and Ring Cleavage Mechanisms

Microbial degradation of quinoline is known to proceed through several pathways, often initiated by hydroxylation at various positions on the quinoline ring system. Common intermediates formed during this initial step include 2-hydroxyquinoline (B72897) and, in some cases, dihydroxylated quinolines such as 2,8-dihydroxyquinoline. nih.gov The formation of these hydroxylated intermediates is a critical prerequisite for the subsequent cleavage of the heterocyclic or carbocyclic ring.

Two primary degradation pathways have been identified for quinoline, which provide a framework for understanding the potential fate of this compound:

The 8-Hydroxycoumarin Pathway: In this pathway, quinoline is first hydroxylated to 2-hydroxyquinoline, which is then further hydroxylated to 2,8-dihydroxyquinoline. nih.gov Subsequent enzymatic reactions lead to the formation of 8-hydroxycoumarin, followed by ring cleavage to yield aliphatic compounds that can be channeled into central metabolic pathways. nih.govresearchgate.net Given that this compound already possesses a hydroxyl group at the 8-position, it is plausible that its degradation could proceed through a similar series of reactions following initial hydroxylation at the 2-position.

The 5,6-Dihydroxy-2(1H)-quinolinone Pathway: This alternative pathway involves the formation of 5,6-dihydroxy-2(1H)-quinolinone. researchgate.net The degradation of quinoline can also be initiated by the formation of 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov This pathway also leads to ring cleavage and the formation of intermediates that can be further mineralized.

The specific degradation pathway of this compound would likely depend on the microbial consortia present in a given environment and the specific enzymatic machinery they possess. The presence of hydroxyl groups at the 5 and 8 positions may influence the initial site of enzymatic attack and the subsequent ring cleavage mechanism.

Removal and Treatment Technologies for Quinolinediol Contaminants

A range of treatment technologies have been investigated for the removal of quinoline from wastewater, as summarized in the table below.

| Treatment Technology | Description | Key Findings for Quinoline Removal | Potential Applicability to this compound |

|---|---|---|---|

| Adsorption | Physical process where contaminants adhere to the surface of an adsorbent material. | Coke powder has been shown to be an effective adsorbent for quinoline, with removal efficiencies of up to 84.90%. mdpi.com The presence of inorganic ions such as K+ and Ca2+ can enhance the adsorption capacity. mdpi.com | The hydroxyl groups on this compound may influence its polarity and adsorption characteristics. Adsorbents with specific surface properties may be required for efficient removal. |

| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that generate highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. wikipedia.org | AOPs such as ozonation (O3), UV/O3, and the electro-Fenton process have been shown to be effective in degrading quinoline. mdpi.comnih.govnih.gov The reaction with hydroxyl radicals is a key degradation mechanism. nih.gov | AOPs are generally non-selective and are expected to be effective in degrading this compound through oxidation of the aromatic rings. |

| Biological Treatment | Utilization of microorganisms to degrade contaminants. | Sequencing batch reactors (SBRs) and bioaugmentation with specific quinoline-degrading bacteria have demonstrated high removal efficiencies for quinoline in coking wastewater. nih.govnih.govtandfonline.com | Microorganisms capable of degrading quinoline would likely be able to degrade this compound, potentially at a faster rate due to the existing hydroxylation. Acclimated microbial consortia would be key for efficient biological treatment. |

The selection of an appropriate treatment technology for this compound would depend on various factors, including the concentration of the contaminant, the presence of other pollutants, and the specific environmental matrix. A combination of different treatment methods, such as a biological treatment step followed by a polishing step with an advanced oxidation process, could provide a robust and effective approach for the remediation of water contaminated with this compound and other related compounds.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Future research will increasingly focus on the development of environmentally benign and economically viable synthetic routes to 5,8-quinolinediol and its analogs. The principles of green chemistry are becoming central to this endeavor, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. nih.govbohrium.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times and often leads to higher yields compared to conventional heating methods. mdpi.comresearchgate.net The application of microwave irradiation to the synthesis of this compound derivatives is a promising avenue for efficient and sustainable production. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in the presence of minimal amounts of green solvents like water or ethanol (B145695), significantly reduces the environmental impact of chemical processes. mdpi.comqeios.com

Catalysis: The development of novel catalysts is crucial for enhancing reaction efficiency and selectivity. This includes the use of nanocatalysts, solid acid catalysts, and biocatalysts, which can often be recovered and reused, further contributing to the sustainability of the synthetic process. nih.govresearchgate.net Photocatalytic methods are also gaining traction as a green approach to quinolone synthesis. qeios.com

The following table summarizes some emerging green synthetic approaches applicable to quinoline (B57606) derivatives:

| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. mdpi.com | Can accelerate key cyclization and functionalization steps. |

| Solvent-Free Conditions | Reduced waste, lower environmental impact, simplified purification. mdpi.com | Applicable to condensation and multicomponent reactions. |

| Nanocatalysis | High surface area, enhanced catalytic activity, potential for recyclability. nih.gov | Can improve the efficiency of traditional named reactions for quinoline synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. qeios.com | Enzymatic approaches could offer novel routes to chiral this compound derivatives. |

| Photocatalysis | Use of light as a clean energy source, mild reaction conditions. mdpi.comqeios.com | May enable novel C-H functionalization and cyclization pathways. |

Exploration of New Coordination Complexes with Tailored Reactivity

The ability of this compound to form stable complexes with a wide range of metal ions is a cornerstone of its chemical versatility. Future research will focus on the rational design and synthesis of novel coordination complexes with precisely tailored electronic, steric, and reactive properties.

A significant area of interest is the development of redox-active ligands . Quinone moieties, such as that in 5,8-quinolinedione (B78156), can act as redox-active ligands, participating directly in catalytic cycles. nih.gov This opens up possibilities for designing complexes where both the metal center and the ligand are involved in redox transformations, leading to novel catalytic activities. The use of hemilabile and redox-active quinone ligands has shown promise in nickel-catalyzed reactions, suggesting a broader applicability for other transition metals. nih.gov

Furthermore, the exploration of coordination complexes with different metal ions, such as cobalt, is expanding the potential therapeutic applications of quinolinol derivatives. acs.org The synthesis of hybrid molecules, where this compound is coupled with other biologically active scaffolds, can lead to multifunctional complexes with enhanced efficacy and selectivity. mdpi.com

Advanced Computational Predictions for Unexplored Properties and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and behavior of this compound and its derivatives. nih.govnih.govrsc.org These theoretical methods allow for the in-silico investigation of various molecular characteristics, guiding experimental work and accelerating the discovery process.

Future computational studies are expected to focus on:

Predicting Electronic and Optical Properties: DFT calculations can accurately predict parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the electronic transitions and photophysical properties of these molecules. nih.govuobaghdad.edu.iq This is particularly relevant for the design of new fluorescent probes and materials with specific optical characteristics.

Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of synthetic reactions and biological interactions, helping to optimize reaction conditions and design more potent bioactive molecules.

Virtual Screening and Drug Design: In silico screening of virtual libraries of this compound derivatives against biological targets can identify promising lead compounds for further experimental investigation, significantly streamlining the drug discovery process. nih.gov

The table below highlights key molecular properties of quinoline derivatives that can be predicted using DFT:

| Predicted Property | Relevance to this compound Research |

| Molecular Geometry | Understanding the three-dimensional structure and steric effects. nih.gov |

| HOMO-LUMO Energy Gap | Predicting electronic transitions, reactivity, and kinetic stability. nih.govuobaghdad.edu.iq |

| Molecular Electrostatic Potential (MEP) | Identifying sites for electrophilic and nucleophilic attack. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Investigating intramolecular interactions and charge delocalization. nih.gov |

Deepening Mechanistic Understanding of Biological Activity in Model Systems

While the broad-spectrum biological activity of quinoline derivatives is well-established, a deeper understanding of their mechanisms of action at the molecular and cellular levels is required for the development of targeted therapies. Future research will increasingly utilize in vitro and in vivo model systems to unravel these complex biological processes. rsc.orgnih.gov

Key research directions include:

Target Identification and Validation: Identifying the specific cellular targets with which this compound and its metal complexes interact is a primary objective. This involves a combination of biochemical assays, proteomics, and genetic approaches.

Role of Metal Ion Chelation and Homeostasis: The ability of this compound to chelate essential metal ions like copper and iron is believed to be central to its biological activity. mdpi.comrsc.org Further studies are needed to elucidate how this affects metal homeostasis within cells and how it can be exploited for therapeutic benefit, such as inducing cuproptosis in cancer cells. rsc.org

In Vitro and In Vivo Bioactivity Studies: The use of cell cultures and model organisms, such as zebrafish embryos, allows for the assessment of the efficacy and toxicity of new this compound derivatives in a biological context. rsc.orgresearchgate.net In vitro digestion models are also being employed to study the bioavailability of related compounds. mdpi.com

Research has shown that the biological activity of some quinoline-5,8-quinones is linked to the generation of intracellular reactive oxygen species (ROS). nih.gov Understanding the interplay between the chemical structure, redox properties, and induction of oxidative stress is crucial for designing compounds with selective cytotoxicity towards cancer cells.

Innovative Applications in Functional Materials and Sensing

The unique chemical and photophysical properties of the this compound scaffold make it an attractive building block for the development of innovative functional materials and chemical sensors.

Fluorescent Probes: Quinoline derivatives are widely used as fluorophores in the design of chemosensors for the detection of metal ions, such as zinc, and biologically important molecules. nih.govmdpi.comresearchgate.net Future work will focus on developing probes with enhanced sensitivity, selectivity, and cell permeability for applications in bioimaging and diagnostics. nih.gov The design of donor-acceptor-donor (D-A-D) type fluorescent probes based on the quinoline core is a promising strategy. nih.gov

Polymeric Materials: Incorporating this compound units into polymer backbones or as pendant groups can impart novel functionalities to the resulting materials. researchgate.net Electrospinning is a versatile technique for producing fibrous materials from polymers containing 8-hydroxyquinoline (B1678124) derivatives, which can have applications in biomedicine, such as antibacterial and antifungal materials, as well as in drug delivery. mdpi.comnih.govresearchgate.net

The development of new pyrroloquinoline-derivative-based fluorescent probes is also an active area of research, with applications in the selective detection of amino acids like lysine. mdpi.com

常见问题

Advanced Research Question

- Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to track endogenous vs. exogenous sources in urine or plasma.

- Microbial models : Employ Pseudomonas stutzeri cultures to map quinoline degradation pathways .

- Pharmacokinetic studies : Combine microdialysis with LC-MS to assess blood-brain barrier penetration .

Critical Step : Validate metabolite identity via HRMS/MS and compare against synthetic standards.

How should researchers address stability challenges during this compound storage and handling?

Basic Question

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent oxidation.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to suppress hazardous decomposition .

- Stability testing : Monitor degradation via periodic HPLC and adjust storage conditions if dimerization or hydroxyl group oxidation is observed.

What strategies mitigate solubility limitations in this compound bioactivity assays?

Basic Question

- Solvent systems : Use DMSO (≤0.1% v/v) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4).

- Surfactants : Polysorbate-80 or cyclodextrins enhance solubility without interfering with receptor-binding assays .

Validation : Confirm compound stability in solution via UV-Vis spectral scans over 24 hours.

How can researchers validate this compound’s proposed role as a biomarker for drug toxicity?

Advanced Research Question

- Case-control studies : Compare metabolite levels in patients receiving doxorubicin (or similar drugs) vs. controls.

- Multivariate analysis : Use ROC curves to assess sensitivity/specificity in toxicity prediction.

- Mechanistic studies : Test in vitro cytotoxicity in hepatocyte/renal cell lines with/without this compound co-administration .

What analytical pitfalls arise when quantifying this compound in complex matrices like blood or urine?

Advanced Research Question

- Matrix effects : Ion suppression in LC-MS can be mitigated using isotope dilution or post-column infusion.

- Cross-reactivity : Antibody-based assays (ELISA) may detect structurally related metabolites; confirm via orthogonal methods (e.g., GC-MS).

- Limit of detection (LOD) : Optimize SPE protocols to achieve sub-ng/mL sensitivity in biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。